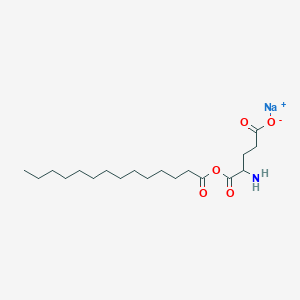
Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate typically involves the reaction of myristic acid with glutamic acid in the presence of sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where myristic acid and glutamic acid are reacted in the presence of a base, such as sodium hydroxide. The reaction mixture is then purified through various techniques, including crystallization and filtration, to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the cosmetic industry as an ingredient in skincare and haircare products.
Mecanismo De Acción
The mechanism of action of Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate involves its interaction with cell membranes. As a surfactant, it reduces surface tension, allowing for better penetration and interaction with biological membranes. This property makes it useful in various applications, including drug delivery and cosmetic formulations .
Comparación Con Compuestos Similares
Similar Compounds
Sodium Lauryl Sulfate: Another surfactant commonly used in cosmetics and personal care products.
Sodium Cocoyl Glutamate: Similar in structure and function, used in mild cleansing formulations.
Sodium Stearoyl Glutamate: Used in emulsifying and stabilizing formulations.
Uniqueness
Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate is unique due to its specific fatty acid chain length (tetradecanoyl) and its combination with glutamic acid, providing specific surfactant properties that are beneficial in cosmetic formulations .
Propiedades
Número CAS |
38754-83-5 |
|---|---|
Fórmula molecular |
C19H34NNaO5 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate |
InChI |
InChI=1S/C19H35NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(23)25-19(24)16(20)14-15-17(21)22;/h16H,2-15,20H2,1H3,(H,21,22);/q;+1/p-1 |
Clave InChI |
MEPWGWOLTUCULL-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC(=O)C(CCC(=O)[O-])N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]-](/img/structure/B14669562.png)

![Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate](/img/structure/B14669586.png)

![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)
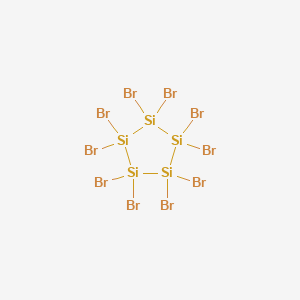
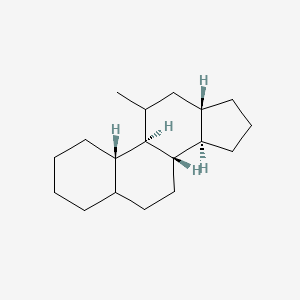

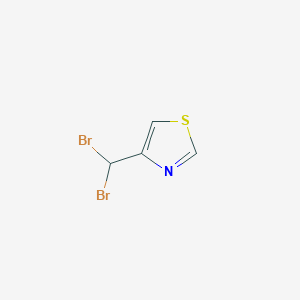
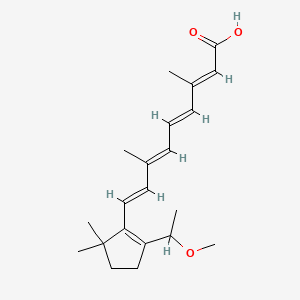
![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)


